molecular formula C13H9BrCl2O B6286983 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene CAS No. 2624417-12-3

2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene

Cat. No.: B6286983
CAS No.: 2624417-12-3
M. Wt: 332.0 g/mol
InChI Key: IJNNUUCKPHTQOP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene (: 2624417-12-3) is a high-purity organic building block of interest in chemical research and development. This compound has a molecular formula of C 13 H 9 BrCl 2 O and a molecular weight of 332.02 g/mol . It is typically supplied with a purity of 98% and is characterized by analytical data including NMR, HPLC, and LC-MS to ensure quality and consistency for research applications . As a multifunctional aromatic compound, it serves as a versatile synthetic intermediate. The presence of both bromo and chloro substituents on the benzene ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the construction of more complex molecular architectures. The benzyloxy group acts as a protective group for the phenol, which can be selectively removed under controlled conditions to reveal a hydroxyl functionality, thereby enabling strategic stepwise synthesis . This compound is related to the 1-bromo-3,5-dichlorobenzene core, which is a known intermediate in the synthesis of various chemicals, including agrochemicals, pharmaceuticals, and dyes . It is essential for researchers in medicinal chemistry and materials science exploring novel compounds with specific properties. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dichloro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNUUCKPHTQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 2 Benzyloxy 1 Bromo 3,5 Dichlorobenzene and Its Precursors

Precursor Synthesis: Advanced Approaches to 1-Bromo-3,5-dichlorobenzene (B43179)

The creation of polyhalogenated benzenes like 1-bromo-3,5-dichlorobenzene requires precise control over regioselectivity. Several methods have been developed, ranging from direct halogenation and isomerization to diazotization reactions.

Bromination and Isomerization Pathways for Dichlorobenzenes

The direct bromination of dichlorobenzenes followed by isomerization is a key industrial strategy to obtain the 1-bromo-3,5-dichloro isomer. google.com This process typically involves the reaction of a dichlorobenzene isomer (ortho-, meta-, or para-) with bromine in the presence of a Lewis acid catalyst, such as an aluminum halide. google.com

The initial bromination of dichlorobenzene can yield a mixture of monobromodichlorobenzene isomers, including 1-bromo-2,4-dichlorobenzene (B72097) and 1-bromo-3,4-dichlorobenzene. google.com A subsequent, crucial step involves the isomerization of this mixture at elevated temperatures (80°C to 180°C), again in the presence of an aluminum halide catalyst. google.comgoogle.com This "special isomerization" drives the equilibrium towards the thermodynamically more stable 1-bromo-3,5-dichlorobenzene, which can then be isolated from the reaction mixture. google.com The yield of the desired isomer in the mixture can reach 35-50% by weight. google.com The process can be optimized by selecting specific dichlorobenzene isomers as starting materials; for instance, using p-dichlorobenzene or a mix with m-dichlorobenzene is suitable. google.com

The isomerization of dichlorobenzenes themselves is also a relevant pathway. For example, 1,4-dichlorobenzene (B42874) can be isomerized to the thermodynamically favored 1,3-dichlorobenzene (B1664543) using highly acidic chloroaluminate melts, a process of significant technical interest. rsc.orgoxfordreference.com

Table 1: Bromination and Isomerization of Dichlorobenzenes

Starting Material Reagents & Conditions Product Key Findings Reference(s)

Arylhydrazine-Mediated Bromination Protocols

An alternative route to brominated aromatics involves the use of arylhydrazines. A general procedure for the bromination of arylhydrazines utilizes boron tribromide (BBr₃) and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The reaction proceeds by treating the arylhydrazine with BBr₃ in a solvent like cyclopentyl methyl ether (CPME) at 0°C, followed by the addition of DMSO and heating to 80°C. chemicalbook.com This method provides a pathway to synthesize brominated compounds from hydrazine (B178648) precursors.

Another approach is a modification of the Sandmeyer reaction, which traditionally converts an aryl amine to an aryl halide via a diazonium salt. nih.govnih.govorganic-chemistry.org In a novel method, anilinium salts are diazotized with ethyl nitrite. The resulting diazonium salt is then treated with a bromine radical, generated from molecular bromine and ammonium (B1175870) persulfate, to yield the substituted bromobenzene (B47551) in moderate to good yields (55-80%). nih.govnih.gov

Alternative Synthetic Routes to Polyhalogenated Benzene (B151609) Cores

The Sandmeyer reaction remains a cornerstone for synthesizing polyhalogenated benzenes with specific substitution patterns that are otherwise difficult to achieve. organic-chemistry.orgwikipedia.org This reaction involves the diazotization of an aniline (B41778) derivative, such as 3,5-dichloroaniline (B42879), followed by treatment with a copper(I) bromide catalyst to introduce the bromo substituent. organic-chemistry.org

A multi-step synthesis starting from acetanilide (B955) provides another route. google.com This process involves:

Chlorination of acetanilide in aqueous sulfuric acid.

Deacetylation of the resulting dichlorophenyl acetamide (B32628) at high temperatures.

Bromination of the formed dichloroaniline.

Elimination of the amino group (dediazoniation) to yield 1-bromo-3,5-dichlorobenzene with a reported yield of 86%. google.com

Installation of the Benzyloxy Group: Etherification Strategies

The final step in synthesizing 2-(benzyloxy)-1-bromo-3,5-dichlorobenzene is the formation of an ether bond by attaching a benzyl (B1604629) group to the hydroxyl of 2-bromo-4,6-dichlorophenol (B181030). This precursor is typically formed by the bromination of 2,4-dichlorophenol. chemicalbook.com

O-Alkylation Reactions for Benzyloxy Moiety Introduction

The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comyoutube.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride. masterorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out by first treating 2-bromo-4,6-dichlorophenol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. organic-chemistry.org This intermediate then reacts with benzyl bromide to form the desired this compound. masterorganicchemistry.comorganic-chemistry.org The choice of a primary alkyl halide like benzyl bromide is crucial, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comyoutube.com

Table 2: Williamson Ether Synthesis for Benzyloxy Group Installation

Phenol Reactant Reagents & Conditions Product Mechanism Reference(s)

Catalytic Approaches to Ether Bond Formation

Modern synthetic chemistry offers catalytic alternatives to the classic base-mediated O-alkylation. These methods often provide milder reaction conditions and can avoid the use of strong bases.

Palladium-catalyzed reactions present a neutral-condition alternative. One such method involves the decarboxylative etherification of aryl benzyl carbonates, which can be formed from the phenol. organic-chemistry.org A palladium catalyst, generated in situ, facilitates the reaction at 60–80 °C, efficiently converting the carbonate to the corresponding benzyl ether. organic-chemistry.org This method is highly selective for phenols. organic-chemistry.org

Another catalytic approach is the benzylation of phenols using benzyl alcohol, which is considered a more environmentally friendly reagent than benzyl chloride. daneshyari.com Catalysts such as tin-exchanged tungstophosphoric acid or cesium salts of dodecatungstophosphoric acid supported on mesoporous materials have been shown to be effective for this transformation. daneshyari.com Vapor-phase benzylation using basic metal oxide catalysts at high temperatures (300-600 °C) is another strategy that can achieve high selectivity for the desired ether product. google.com

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound, a halogenated aromatic ether, requires precise control to ensure the correct arrangement of substituents on the benzene ring. The key challenge lies in achieving high chemo- and regioselectivity, meaning the reactions must selectively target the intended functional group at the correct position.

Development of Highly Selective Synthetic Protocols

The primary route to this compound typically involves the benzylation of a precursor molecule, 2-bromo-3,5-dichlorophenol. The Williamson ether synthesis is a common method employed for this transformation. This reaction involves the deprotonation of the phenol's hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl halide, such as benzyl bromide or benzyl chloride, forming the desired ether linkage.

To achieve high selectivity, the choice of reagents and reaction conditions is critical. The reactivity of the starting materials and the potential for side reactions, such as reaction at other positions on the aromatic ring or with the bromine and chlorine substituents, must be carefully managed.

One strategy to enhance selectivity is through the use of phase-transfer catalysis. This technique can facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide, often leading to milder reaction conditions and improved yields.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are systematically varied include the base, solvent, temperature, and reaction time.

The choice of base can significantly influence the reaction's efficiency. While common bases like potassium carbonate can be effective, stronger bases may be required to ensure complete deprotonation of the phenol. However, overly strong bases can lead to undesired side reactions.

The solvent system also plays a pivotal role. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often used as they can effectively dissolve both the ionic phenoxide and the organic benzyl halide, facilitating the reaction.

Temperature is another critical factor. Higher temperatures generally accelerate the reaction rate but can also promote the formation of byproducts. Therefore, the optimal temperature is a trade-off between reaction speed and selectivity. Microwave-assisted synthesis has emerged as a technique that can dramatically reduce reaction times, often leading to higher yields and cleaner reactions. researchgate.net

Interactive Table 1: Factors for Optimizing the Synthesis of this compound

Parameter Options Considerations
Base Potassium Carbonate, Sodium Hydride, Cesium Carbonate The strength and solubility of the base can impact reaction rate and yield.
Solvent Acetone, Dimethylformamide (DMF), Acetonitrile The solvent should be able to dissolve both the phenoxide salt and the benzyl halide.
Temperature Room Temperature, 50°C, 80°C Higher temperatures increase reaction rate but may also increase byproduct formation.
Benzylating Agent Benzyl Bromide, Benzyl Chloride Benzyl bromide is generally more reactive than benzyl chloride.

Green Chemistry Principles in the Synthesis of Halogenated Aromatic Ethers

The application of green chemistry principles to the synthesis of halogenated aromatic ethers aims to reduce the environmental impact of these chemical processes. nih.gov This involves a shift towards more sustainable practices, including the use of less hazardous materials and more efficient reactions. nih.govtaylorfrancis.com

A primary focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. nih.gov For instance, researchers are exploring the use of water, ionic liquids, or supercritical fluids as reaction media. nih.gov The use of catalyst-assisted reactions is another cornerstone of green synthesis, as catalysts can enable reactions to proceed under milder conditions and with greater efficiency, thereby reducing energy consumption and waste generation. nih.gov

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce the need for purification of intermediates. mdpi.com This approach not only saves time and resources but also minimizes the generation of waste.

The principles of green chemistry also emphasize atom economy, which seeks to maximize the incorporation of all starting materials into the final product. This can be achieved by designing synthetic routes that minimize the formation of byproducts. semanticscholar.org For the synthesis of halogenated aromatics, this could involve moving away from traditional electrophilic aromatic substitution reactions, which often generate significant waste, towards more atom-economical methods. taylorfrancis.com

Interactive Table 2: Green Chemistry Approaches in Halogenated Aromatic Ether Synthesis

Green Chemistry Principle Traditional Method Greener Alternative
Solvent Use Use of chlorinated and volatile organic solvents. nih.gov Use of water, ionic liquids, or solvent-free conditions. nih.govmdpi.com
Catalysis Stoichiometric reagents. Use of recyclable catalysts. nih.gov
Energy Efficiency Conventional heating methods. Microwave-assisted synthesis. researchgate.net
Waste Reduction Multi-step synthesis with purification of intermediates. One-pot synthesis procedures. mdpi.com

Reactivity Profiles and Transformative Chemistry of 2 Benzyloxy 1 Bromo 3,5 Dichlorobenzene

Reactivity of the Aromatic C-Br Bond in Cross-Coupling Methodologies

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a principle that allows for selective functionalization of polyhalogenated aromatic compounds. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov For a substrate like 2-(benzyloxy)-1-bromo-3,5-dichlorobenzene, these reactions are anticipated to proceed selectively at the C-Br bond.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is a widely used transformation. organic-chemistry.orgresearchgate.net It is expected that this compound would react with various aryl or vinyl boronic acids or their esters at the bromine-bearing carbon. Typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene (B28343)/ethanol. The selective coupling at the C-Br position would yield 2-(benzyloxy)-3,5-dichloro-1,1'-biphenyl derivatives. Studies on similar substrates, such as the coupling of unprotected nitrogen-rich heterocycles with bromoindazoles, highlight the robustness of this methodology. nih.gov

The Heck reaction , coupling an aryl halide with an alkene, is another viable transformation. organic-chemistry.orgresearchgate.net Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base (e.g., triethylamine) would likely lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, again with preferential reaction at the C-Br bond. Mechanistic studies on related systems, such as the olefination of 3-bromoindazoles, have shown that careful optimization of the catalyst, ligand, and base can lead to high yields and selectivity. beilstein-journals.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgresearchgate.net For this compound, Sonogashira coupling with a terminal alkyne would be expected to produce a 2-(benzyloxy)-1-(alkynyl)-3,5-dichlorobenzene derivative. The higher reactivity of the C-Br bond over the C-Cl bond would ensure site-selective alkynylation. wikipedia.org

Reaction Coupling Partner Expected Product Typical Catalysts/Reagents
Suzuki-MiyauraArylboronic acid2-(Benzyloxy)-3,5-dichloro-1,1'-biphenylPd(PPh₃)₄, K₂CO₃
HeckAlkene (e.g., Styrene)(E)-1-(2-(Benzyloxy)-3,5-dichlorophenyl)-2-phenylethenePd(OAc)₂, PPh₃, Et₃N
SonogashiraTerminal alkyne2-(Benzyloxy)-1-(alkynyl)-3,5-dichlorobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N

Copper-catalyzed or mediated reactions provide an alternative to palladium-based methodologies for C-C and C-heteroatom bond formation. While often requiring harsher conditions than their palladium-catalyzed counterparts, they can offer complementary reactivity. For instance, copper-catalyzed cross-coupling of organozinc reagents with 1-bromoalkynes has been reported. nih.gov In the context of this compound, copper-mediated couplings, such as the Ullmann condensation, could potentially be employed to form C-O, C-N, or C-S bonds at the C-Br position, although selectivity over the C-Cl bonds would need to be carefully controlled, likely through temperature and choice of catalyst/ligand system.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chlorine atoms and the benzyloxy group are not strongly activating for SNAr at the bromine position under typical conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution at the C-Br bond might be achievable. A relevant example is the conversion of 1-bromo-3,5-dichlorobenzene (B43179) to 3,5-dichloroaniline (B42879) using aqueous ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures and pressures. google.com This suggests that a similar amination could potentially be achieved at the C-1 position of the title compound.

Reactivity and Functionalization of the Aromatic C-Cl Bonds

The C-Cl bonds in this compound are significantly less reactive than the C-Br bond in the context of palladium-catalyzed cross-coupling reactions. This allows for their retention during the initial functionalization at the bromine position. However, under more forcing conditions or with specific catalytic systems, the C-Cl bonds can also be targeted for further derivatization.

Activation of aryl chlorides typically requires more electron-rich and sterically hindered phosphine ligands for the palladium catalyst, such as those from the Buchwald or Fu laboratories, and stronger bases compared to reactions with aryl bromides. After initial functionalization at the C-Br position, subsequent cross-coupling reactions at the C-Cl positions could be envisioned by employing these more reactive catalytic systems. The two chlorine atoms are in electronically distinct environments, one being ortho to the benzyloxy group and the other para. This could potentially allow for regioselective activation, although differentiating between the two C-Cl bonds would likely be challenging. Recent research has focused on promoting C-Cl bond activation in polychlorinated aromatics using specialized catalytic systems. nih.govnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The benzyloxy group in this compound could potentially act as a DMG. However, a more intriguing possibility arises from the observation that aryl benzyl (B1604629) ethers can undergo selective α-lithiation at the benzylic position with reagents like t-BuLi at low temperatures. nih.govresearchgate.netacs.org This newly formed α-lithiobenzyloxy group has been shown to be an effective DMG, directing a second lithiation event to the ortho position of the aromatic ring. nih.govresearchgate.netacs.orglookchem.com

In the case of this compound, this would lead to a dianionic intermediate with lithium at the benzylic carbon and at the C-6 position (ortho to the benzyloxy group). This dianion could then be trapped with various electrophiles to introduce new functional groups at these two positions simultaneously. This strategy offers a pathway to complex substitution patterns that would be difficult to achieve through other means.

Strategy Key Reagent Intermediate Potential Product
Selective C-Cl ActivationPd catalyst with specialized ligandArylpalladium(II) chloride intermediateFurther cross-coupled product
Ortho-Lithiation/Directed Metalationt-BuLio,α-Dilithiated speciesC-6 and benzylic functionalized product

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group, while often employed as a protecting group for phenols, is itself amenable to a range of chemical modifications. These transformations can be broadly categorized into cleavage reactions to deprotect the phenol (B47542) and functional group interconversions of the benzyl moiety.

The removal of the benzyl group from this compound is a critical step in synthetic pathways where a free phenolic hydroxyl group is required. Several methods are available for this deprotection, each with its own set of advantages and substrate compatibility.

Catalytic Hydrogenation: A widely used and generally mild method for cleaving benzyl ethers is catalytic hydrogenation. youtube.comyoutube.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). youtube.comyoutube.com The process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene as a byproduct. youtube.comyoutube.com An important consideration for this method is the potential for concurrent reduction of other functional groups within the molecule. For instance, in the case of this compound, the carbon-bromine and carbon-chlorine bonds could also be susceptible to hydrogenolysis, depending on the reaction conditions. To mitigate this, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as a source of hydrogen, which can sometimes offer greater selectivity. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is generally less favored for substrates that contain acid-sensitive functional groups. organic-chemistry.org The highly substituted and electron-deficient nature of the benzene (B151609) ring in this compound might necessitate harsh acidic conditions, potentially leading to undesired side reactions.

Oxidative Cleavage: An alternative to reductive or hydrolytic cleavage is oxidative deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, which are more readily oxidized. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a resonance-stabilized benzylic cation. organic-chemistry.org While standard benzyl ethers are less reactive towards DDQ, photoirradiation in conjunction with DDQ has been shown to facilitate their cleavage. organic-chemistry.org Other oxidative systems, such as those involving nitroxyl (B88944) radicals and a hypervalent iodine reagent, have also been developed for the deprotection of benzyl ethers under mild conditions. organic-chemistry.org

Table 1: Deprotection Strategies for Benzyloxy Ethers

Method Reagents and Conditions Products Notes
Catalytic Hydrogenation H₂, Pd/C Phenol, Toluene Mild conditions, but may affect other reducible groups. youtube.comyoutube.com
Hydrogen Transfer 1,4-cyclohexadiene, Pd/C Phenol, Toluene Can offer improved selectivity over gaseous H₂. organic-chemistry.org
Acid-Catalyzed Hydrolysis Strong acids (e.g., HBr) Phenol, Benzyl bromide Limited by substrate stability towards acid. youtube.comorganic-chemistry.org
Oxidative Cleavage DDQ, sometimes with photoirradiation Phenol, Benzaldehyde More effective for electron-rich benzyl ethers like PMB. organic-chemistry.orgnih.gov
Oxidative Cleavage Nitroxyl radical, PhI(OAc)₂/TsNH₂, Cu(II) catalyst Phenol, Benzaldehyde derivative Offers an alternative under mild conditions. organic-chemistry.orgsemanticscholar.org

While the benzyloxy group is often removed, it can also be a site for further chemical reactions. The benzylic position, the CH₂ group attached to both the oxygen and the phenyl ring, exhibits enhanced reactivity. wikipedia.org

Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group. wikipedia.org Reagents such as potassium permanganate (B83412) (KMnO₄) or a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can achieve this transformation. wikipedia.org This would convert the benzyloxy ether into a benzoate (B1203000) ester, which could then be hydrolyzed under basic conditions to yield the phenol. organic-chemistry.org

Benzylic Halogenation: The benzylic C-H bonds are susceptible to radical halogenation, for example, through a Wohl-Ziegler reaction using N-bromosuccinimide (NBS). wikipedia.org This would introduce a bromine atom at the benzylic position, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.

Table 2: Functional Group Interconversions of the Benzyloxy Moiety

Transformation Reagents and Conditions Product Functional Group Notes
Oxidation KMnO₄ or CrO₃-dmpyz Benzoate Ester The resulting ester can be hydrolyzed to the phenol. organic-chemistry.orgwikipedia.org
Radical Bromination N-Bromosuccinimide (NBS), light/radical initiator α-Bromo Benzyl Ether Introduces a reactive handle at the benzylic position. wikipedia.org

Mechanistic Investigations of Key Reactivity Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

While specific mechanistic studies on this compound are not extensively reported, the general mechanisms for the cleavage of benzyl ethers are well-established.

For catalytic hydrogenolysis , the reaction is believed to proceed via oxidative addition of the benzyl ether to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II) intermediate to regenerate the catalyst and produce the phenol and toluene.

The acid-catalyzed cleavage likely involves protonation of the ether oxygen, making the benzyl group a better leaving group. This is followed by either an Sₙ1-type departure of the stabilized benzylic carbocation or an Sₙ2 attack by a nucleophile (e.g., a bromide ion if HBr is used) at the benzylic carbon.

Oxidative cleavage with DDQ is thought to be initiated by a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation. Subsequent steps lead to the formation of a benzylic cation, which is then trapped by water to eventually yield the phenol and benzaldehyde.

Recent research has also explored the dearomatization of aryl benzyl ethers through α-lithiation followed by intramolecular carbolithiation. acs.org Computational studies, in conjunction with experimental work, have been instrumental in understanding the mechanistic trifurcation that can lead to dearomatization, formal benzyl migration, or other cyclization products depending on the reaction conditions and the substitution pattern of the aromatic rings. acs.org

The choice of catalyst is paramount in controlling the outcome of reactions involving this compound.

In catalytic hydrogenation , the type of palladium catalyst (e.g., Pd/C, Pd(OH)₂, Lindlar's catalyst) and the reaction solvent can influence the selectivity of the debenzylation versus the reduction of the aryl halides.

For oxidative cleavage , the development of new catalytic systems continues to be an active area of research. For example, a copper(II) trifluoromethanesulfonate-catalyzed reaction in the presence of diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) has been reported for the cleavage of benzyl ethers. semanticscholar.org This method was found to selectively cleave benzyl alkyl ethers over benzyl aryl ethers. semanticscholar.org

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to accelerate the benzylation of alcohols, suggesting their potential utility in the synthesis of the parent compound and its derivatives. organic-chemistry.org

Table 3: Catalyst Systems and Their Role in Selectivity

Reaction Type Catalyst System Role of Catalyst Potential Impact on Selectivity
Catalytic Hydrogenation Pd/C, Pd(OH)₂, etc. Facilitates hydrogenolysis of the C-O bond. Can influence the chemoselectivity between debenzylation and dehalogenation.
Oxidative Cleavage Cu(CF₃SO₃)₂ Catalyzes the oxidative cleavage in the presence of PhI(OAc)₂/TsNH₂. Can provide selectivity for benzyl alkyl vs. benzyl aryl ether cleavage. semanticscholar.org
Williamson Ether Synthesis Ag₂O, Cu(acac)₂ Promotes selective benzylation. Can allow for selective protection of one hydroxyl group in the presence of others. organic-chemistry.orgwikipedia.org

Applications of 2 Benzyloxy 1 Bromo 3,5 Dichlorobenzene As a Synthetic Building Block

Construction of Advanced Aromatic and Heteroaromatic Systems

The synthesis of complex aromatic and heteroaromatic structures is a cornerstone of modern medicinal chemistry and materials science. 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene serves as an excellent starting material for creating sterically hindered and electronically diverse aromatic systems.

The construction of biaryl and oligoaryl motifs is of paramount importance in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and this compound is an ideal substrate for such transformations. The selective reaction at the bromine atom allows for the introduction of a second aryl or heteroaryl group. Subsequent manipulation of the chloro substituents and the benzyloxy group provides access to a wide range of densely functionalized biaryls.

For instance, the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst and a suitable base leads to the formation of the corresponding 2-(benzyloxy)-3,5-dichloro-1,1'-biphenyl derivatives. These products can then undergo further functionalization, such as a second cross-coupling reaction at the chloro positions under more forcing conditions or deprotection of the benzyloxy group to yield the corresponding phenol (B47542), which can be used in subsequent synthetic steps.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-(Benzyloxy)-3,5-dichloro-1,1'-biphenyl
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-(Benzyloxy)-3,5-dichloro-4'-methoxy-1,1'-biphenyl
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane3-(2-(Benzyloxy)-3,5-dichlorophenyl)pyridine

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions with similar substrates, as specific literature examples for this exact compound are not widely available.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are of significant interest due to their unique electronic and photophysical properties. This compound can be utilized as a key building block in the synthesis of larger, more complex polycyclic systems. Through sequential cross-coupling reactions and intramolecular cyclization strategies, this compound can be incorporated into elaborate aromatic frameworks.

One potential synthetic route involves an initial Sonogashira coupling of this compound with a terminal alkyne. The resulting 1-(alkynyl)-2-(benzyloxy)-3,5-dichlorobenzene can then undergo an intramolecular cyclization reaction, such as a gold- or platinum-catalyzed hydroarylation, to form a new ring system. The remaining chloro substituents can then be used as handles for further annulation reactions to build up the polycyclic structure.

Role in the Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools for studying biological processes at the molecular level. The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel molecular probes. The biaryl and heteroaromatic structures that can be accessed from this building block can serve as the core of fluorescent probes, affinity labels, or other research tools.

For example, the synthesis of a fluorescent probe could involve the coupling of this compound with a fluorogenic boronic acid. The resulting biaryl could be designed such that its fluorescence is quenched in its native state but is turned on upon interaction with a specific biological target. The dichlorophenyl moiety can be further functionalized to modulate the photophysical properties of the probe or to attach a reactive group for covalent labeling of a target protein.

Contribution to the Synthesis of Labeled Compounds for Spectroscopic Analysis

Isotopically labeled compounds are indispensable for a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are used to elucidate reaction mechanisms and study metabolic pathways. This compound can serve as a precursor for the synthesis of compounds labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For instance, a deuterium-labeled version of a target molecule could be prepared by using a deuterated arylboronic acid in a Suzuki-Miyaura coupling with this compound. Alternatively, the benzyloxy group could be replaced with a ¹³C-labeled benzyloxy group to introduce a carbon-13 label. These labeled compounds can then be used in detailed mechanistic studies or as internal standards in quantitative MS-based assays.

Development of Novel Materials through Aromatic Scaffolding

The development of new materials with tailored electronic, optical, and thermal properties is a major focus of modern chemistry. The rigid and well-defined structure of the aromatic core derived from this compound makes it an excellent scaffold for the construction of novel organic materials.

By employing iterative cross-coupling strategies, this building block can be used to synthesize conjugated polymers and dendrimers. For example, polymerization of a bis(boronic acid) derivative of a biaryl synthesized from this compound could lead to the formation of a conjugated polymer with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the chloro-substituents can be used to fine-tune the electronic properties of the resulting polymer and to control its solubility and processability.

Advanced Spectroscopic Characterization and Computational Insights into 2 Benzyloxy 1 Bromo 3,5 Dichlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the intricate structure of 2-(benzyloxy)-1-bromo-3,5-dichlorobenzene in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques are indispensable for assigning the specific resonances of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would be readily identifiable. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a complex multiplet. The two remaining protons on the dichlorobromophenyl ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to electronegative atoms like oxygen, bromine, and chlorine appearing at lower fields.

Multi-Dimensional NMR Techniques (2D-NMR)

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would reveal the connectivity between the protons on the benzyl ring and help to differentiate the two protons on the dichlorobromophenyl ring through their mutual coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the carbon signal associated with each proton, such as linking the methylene protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons (carbons with no attached protons). For example, the methylene protons would show correlations to the carbon atoms of the benzyl ring and the carbon of the dichlorobromophenyl ring to which the benzyloxy group is attached. usm.my

Technique Purpose Expected Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks.Correlations between adjacent protons on the benzyl ring; correlation between the two protons on the dichlorobromophenyl ring.
HSQC/HMQC Correlates directly bonded ¹H and ¹³C nuclei.Links each aromatic and methylene proton to its attached carbon atom.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Correlations from methylene protons to the benzylic C1' and the C2 of the dichlorobromophenyl ring; correlations from aromatic protons to adjacent and quaternary carbons. usm.my

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a sample-specific reference standard. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of this compound can be determined. This technique is also invaluable for monitoring the progress of a chemical reaction, such as the synthesis of the target compound, by observing the disappearance of reactant signals and the appearance of product signals over time.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of the chemical bonds within this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-C skeletal modes. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule.

Spectroscopic Technique Expected Vibrational Modes for this compound **Approximate Wavenumber (cm⁻¹) **
FT-IR Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (CH₂)2950-2850
Aromatic C=C stretch1600-1450
C-O-C ether stretch1260-1000
C-Cl stretch800-600
C-Br stretch600-500
Raman Aromatic ring breathing modes~1000
C-C skeletal vibrationsVarious

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to confirm its molecular weight and to gain insight into its structure through analysis of its fragmentation pattern.

Upon ionization, the molecule will form a molecular ion, and its m/z value will correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks, the relative intensities of which can confirm the number of each halogen atom present.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions can provide valuable structural information. For instance, a common fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a benzyl cation (m/z 91) and a dichlorobromophenoxide radical, or a dichlorobromophenyl cation. The fragmentation pattern of the dichlorobromophenyl moiety would be similar to that observed for 1-bromo-3,5-dichlorobenzene (B43179). nih.govnih.govnist.gov

Ion Description Expected m/z
[M]⁺Molecular Ion~348 (based on most abundant isotopes)
[C₇H₇]⁺Benzyl cation91
[M-C₇H₇]⁺Dichlorobromophenoxide cation~257
[C₆H₂BrCl₂]⁺Dichlorobromophenyl cation~223

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for this compound has been found in the surveyed literature. This technique would be crucial for determining the exact elemental composition of the molecule, confirming its molecular formula by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Detailed tandem mass spectrometry (MS/MS) studies, which would provide information on the fragmentation patterns of this compound and help to confirm its intricate structure, are not available. Such studies would involve the isolation of the molecular ion and its subsequent fragmentation to elucidate the connectivity of the benzyloxy group and the halogen atoms on the benzene (B151609) ring.

Computational Chemistry Approaches for Understanding Molecular Properties

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Specific Density Functional Theory (DFT) calculations for this compound are not present in the available scientific record. DFT studies would be instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals.

Molecular Dynamics Simulations for Conformational Flexibility

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would offer insights into the conformational flexibility of the molecule, particularly concerning the rotation around the ether linkage, and how the molecule behaves in different solvent environments over time.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Without foundational DFT calculations, the prediction of spectroscopic parameters (such as vibrational frequencies for IR and Raman spectroscopy) and reactivity descriptors (like the Fukui function or electrostatic potential maps) for this compound cannot be performed. These computational predictions are vital for interpreting experimental spectra and understanding the chemical reactivity of the molecule.

Comparative Analysis with Structural Analogs and Derivatives

Synthesis and Reactivity of Isomeric Benzyloxy-Bromodichlorobenzenes

The synthesis of benzyloxy-bromodichlorobenzenes typically proceeds via a Williamson ether synthesis, where the corresponding bromodichlorophenol (B3052516) is treated with benzyl (B1604629) bromide in the presence of a base. The precursor, 1-bromo-3,5-dichlorobenzene (B43179), can be synthesized from acetanilide (B955) through a multi-step process involving chlorination, deacetylation, bromination, and elimination of the amino group. google.com An alternative industrial process involves the isomerization of monobromodichlorobenzene in the presence of an aluminum halide catalyst. google.com

The specific isomer, 4-(Benzyloxy)-1-bromo-2-chlorobenzene, is synthesized by dissolving 4-bromo-2-chlorophenol (B165030) in a solvent like DMF, followed by the addition of benzyl bromide and a base such as potassium carbonate. A similar strategy would be employed for the target molecule, starting from 2-bromo-4,6-dichlorophenol (B181030).

The reactivity of these isomers is dominated by the presence of multiple halogen atoms, which serve as handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization. This reactivity difference enables a stepwise approach to building more complex molecules, where the bromine is first replaced via a cross-coupling reaction, leaving the chlorine atoms available for subsequent transformations under more forcing conditions.

Table 1: Comparison of Isomeric Benzyloxy-Bromodichlorobenzenes

Feature 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Precursor 2-Bromo-4,6-dichlorophenol 4-Bromo-2-chlorophenol
Synthesis Method Williamson Ether Synthesis Williamson Ether Synthesis
Most Reactive Site Carbon-Bromine bond at C1 Carbon-Bromine bond at C1
Key Reactivity Selective Pd-catalyzed cross-coupling at C-Br bond. nih.gov Selective Pd-catalyzed cross-coupling at C-Br bond.

| Steric Hindrance | Higher hindrance around the reactive C-Br bond due to adjacent benzyloxy and chloro groups. | Lower hindrance around the reactive C-Br bond compared to the 2-benzyloxy isomer. |

Comparative Studies with Fluorinated and Other Halogenated Benzyloxy-Aromatic Systems

Replacing the chlorine atoms in the this compound structure with other halogens, such as fluorine, has a profound impact on the molecule's physicochemical properties and reactivity. Halogenation is a widely used strategy to modulate molecular energy levels, absorption spectra, and molecular packing in organic materials. researchgate.net

A comparative analysis reveals distinct trends:

Energy Levels: Chlorination is generally more effective than fluorination at lowering molecular energy levels. researchgate.net

Halogen Bonding: The strength of halogen bonding, a non-covalent interaction relevant in crystal engineering and medicinal chemistry, is highly tunable. researchgate.net Substituting aromatic hydrogens with highly electronegative fluorine atoms can dramatically increase the positive electrostatic potential (σ-hole) on adjacent halogen atoms (Cl, Br, I), leading to significantly stronger halogen bonds—in some cases by up to 100%. researchgate.net

Reactivity in Cross-Coupling: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. An iodo-substituted analog of the title compound would be substantially more reactive, allowing for milder reaction conditions. Conversely, a fluoro-substituted analog would be largely unreactive under typical Suzuki or Stille conditions but could be activated for nucleophilic aromatic substitution.

Table 2: Comparative Effects of Halogen Substitution on Aromatic Systems

Halogen Electronegativity (Pauling Scale) Relative C-X Bond Strength (Aryl) General Reactivity in Pd Cross-Coupling
Fluorine (F) 3.98 Strongest Very Low
Chlorine (Cl) 3.16 Strong Moderate
Bromine (Br) 2.96 Weaker High

| Iodine (I) | 2.66 | Weakest | Very High |

Investigation of Electron-Donating and Electron-Withdrawing Effects on Reactivity

The reactivity of the aromatic ring in this compound is governed by a balance of electronic effects from its substituents. studymind.co.ukvedantu.com

Electron-Donating Group (EDG): The benzyloxy group acts as a potent activating group. lumenlearning.com The oxygen atom, with its lone electron pairs, donates electron density to the benzene (B151609) ring via a strong resonance effect (+R). libretexts.org This effect outweighs its inductive electron withdrawal (-I) due to oxygen's electronegativity. This donation of electron density increases the ring's nucleophilicity, making it more reactive towards electrophiles. studymind.co.uklumenlearning.com The benzyloxy group directs incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): The bromine and chlorine atoms are deactivating groups. lumenlearning.com While they do have lone pairs that can be donated via resonance, their strong inductive effect (-I) predominates. lumenlearning.comlibretexts.org This effect withdraws electron density from the benzene ring, decreasing its nucleophilicity and making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

In the target molecule, the activating benzyloxy group and the deactivating halogen groups have competing influences. The benzyloxy group enhances the electron density of the ring, while the halogens diminish it. For electrophilic aromatic substitution, the net effect is a deactivated ring compared to anisole (B1667542) (methoxybenzene) but likely more activated than 1,3,5-trichlorobenzene. The reactivity in palladium-catalyzed cross-coupling is primarily dictated by the identity of the halogen, as discussed previously, though the electronic nature of other substituents can modulate the reaction rate.

Table 3: Predicted Effects of Additional Substituents on Reactivity

Substituent Type (on either ring) Example Group Expected Effect on Ring Nucleophilicity Predicted Impact on Cross-Coupling Rate
Strong Electron-Donating -NH₂, -OH Strong Increase studymind.co.uk Acceleration
Strong Electron-Withdrawing -NO₂, -CN Strong Decrease studymind.co.uk Deceleration
Moderate Electron-Donating -CH₃ Moderate Increase studymind.co.uk Slight Acceleration

| Moderate Electron-Withdrawing | -COOR | Moderate Decrease studymind.co.uk | Slight Deceleration |

Exploration of Related Benzyloxy-Substituted Aryl Halides as Chemical Probes

Benzyloxy-substituted aryl halides are valuable scaffolds in medicinal chemistry and materials science due to their synthetic versatility. nih.gov The halogen atoms act as reliable handles for introducing molecular diversity through various cross-coupling reactions, enabling the construction of complex architectures. nih.gov

In drug discovery, these compounds serve as key intermediates. The benzyloxy group is a common pharmacophore that can form beneficial interactions within the hydrophobic pockets of proteins or enzymes. nih.gov For example, the introduction of a benzyloxy moiety has been a key strategy in developing potent and selective inhibitors of human monoamine oxidase B (hMAO-B), where it was found that a para-benzyloxy group on the chalcone (B49325) scaffold enhanced inhibitory activity. nih.gov The aryl halide portion of the molecule allows for the coupling of other fragments to probe structure-activity relationships or to attach reporter tags. Ortho-substituted anilines, which can be synthesized from ortho-halo precursors, are key structural elements in numerous pharmacologically active compounds. nih.gov

The combination of a bulky, hydrophobic benzyloxy group with specifically placed, reactive halogen atoms makes molecules like this compound useful as chemical probes and building blocks for creating libraries of compounds for high-throughput screening in the pursuit of new therapeutics and functional materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of polyfunctional aromatic compounds like 2-(benzyloxy)-1-bromo-3,5-dichlorobenzene traditionally involves multi-step processes that can be resource-intensive. Future research should focus on developing more efficient and sustainable synthetic routes, aligning with the principles of green chemistry. numberanalytics.com

Key areas for methodological improvement include:

Greener Bromination and Chlorination: Conventional electrophilic aromatic substitution for halogenation often uses stoichiometric amounts of halogens and Lewis acid catalysts, generating hazardous waste. Future approaches could explore catalytic systems using milder and more selective reagents. For instance, methods using ceric ammonium (B1175870) nitrate–KBr combinations in aqueous-ethanolic media for bromination represent a greener alternative to using elemental bromine. researchgate.net

Efficient Etherification: The Williamson ether synthesis, a common method for forming the benzyloxy ether linkage, typically requires a strong base and can be inefficient if the alkyl halide is sterically hindered. youtube.comyoutube.com Research into alternative etherification strategies, such as the Oxa-Michael polymerization or using more sustainable catalysts and solvents, could improve yields and reduce byproducts. chemrxiv.org Visible-light-induced reactions using photocatalysts in aqueous media also present an innovative and environmentally friendly pathway. chemistryviews.org

One-Pot Syntheses: Developing a convergent, one-pot synthesis that combines halogenation and etherification steps would significantly enhance process mass intensity (PMI), a key metric in green chemistry. rsc.org This would minimize intermediate purification steps, reduce solvent usage, and lower energy consumption. numberanalytics.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
Synthetic StepTraditional MethodPotential Sustainable AlternativeKey Advantages of Alternative
Halogenation Elemental Br₂/Cl₂ with FeBr₃/AlCl₃ catalystCatalytic amounts of ceric ammonium nitrate/KBr; N-halosuccinimidesMilder conditions, reduced hazardous waste, higher selectivity. researchgate.net
Etherification Williamson Synthesis with NaH in anhydrous THF/DMFPhase-transfer catalysis; Photocatalytic methods in aqueous solutionsAvoids strong, hazardous bases; use of water as a solvent; lower energy input. youtube.comchemistryviews.org
Overall Process Multi-step with isolation of intermediatesOne-pot, tandem, or flow-chemistry processesImproved atom economy, reduced solvent waste, enhanced safety and scalability. rsc.orgscranton.edu

Exploration of Catalytic Applications of Derivatives

The halogen atoms on the aromatic ring of this compound are ideal handles for transition-metal-catalyzed cross-coupling reactions. ncert.nic.in This opens up a vast potential for creating a library of new derivatives with applications in catalysis.

Future research could explore:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br versus C-Cl bonds allows for selective functionalization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation) couplings, can be optimized to react selectively at the more labile C-Br bond, leaving the C-Cl bonds intact for subsequent transformations. nih.gov This provides a pathway to complex, unsymmetrical molecules.

Ligand Development: Derivatives of the title compound could be synthesized to act as ligands for catalytic processes. By replacing one or more halogen atoms with phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moieties, novel ligands could be created. The bulky benzyloxy group and the remaining halogen atoms would provide unique steric and electronic properties, potentially influencing the activity and selectivity of metal catalysts in other reactions.

Biocatalysis: The cleavage of benzyl (B1604629) ethers can be achieved using enzymes like vanillyl alcohol oxidases (VAOs), offering a green alternative to chemical deprotection methods like hydrogenolysis, especially for molecules containing other reducible groups (e.g., nitro). acs.org Engineering these enzymes could allow for the selective deprotection or modification of the benzyloxy group, enabling access to phenolic derivatives under mild, aqueous conditions.

Table 2: Potential Cross-Coupling Reactions for Derivative Synthesis
Reaction NameCoupling PartnerBond FormedPotential Application of Product
Suzuki-Miyaura Arylboronic acids/estersC(sp²)–C(sp²)Synthesis of biaryl compounds, advanced materials. nih.gov
Buchwald-Hartwig Amines, amidesC(sp²)–NPharmaceutical intermediates, organic electronics. nih.gov
Heck AlkenesC(sp²)–C(sp²)Synthesis of substituted styrenes, polymer precursors.
Sonogashira Terminal alkynesC(sp²)–C(sp)Conjugated systems for optoelectronics, molecular wires.

Integration into Supramolecular Assemblies and Material Science Contexts

The combination of a flexible ether linkage, a broad aromatic surface, and multiple halogen atoms makes this compound a promising building block for supramolecular chemistry and materials science.

Unexplored avenues include:

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond (XB) donors, forming directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) or π-systems. bohrium.comnih.gov The strength of these interactions (I > Br > Cl) could be exploited to control the self-assembly of molecules into well-defined architectures like liquid crystals or crystalline co-crystals. acs.org The interplay between C-Br···Y and C-Cl···Y interactions could lead to complex and predictable supramolecular patterns. rsc.org

Dendrimer and Polymer Synthesis: The phenolic derivative (obtained after cleaving the benzyl ether) could serve as a monomer for the synthesis of novel polymers. For example, poly(aryl ether)s are known for their thermal stability. The presence of halogens on the polymer backbone would impart properties such as flame retardancy and high refractive index. The benzyloxy moiety itself is used in the synthesis of dendrimers, suggesting that the title compound could be incorporated into such branched, monodisperse architectures.

Surface Modification: The molecule's affinity for surfaces could be studied. Halogenated aromatic compounds are known to adsorb onto metal surfaces, and the specific orientation can be influenced by the halogen type and surface structure. This could be relevant for creating functionalized surfaces or in the field of molecular electronics.

Development of Advanced Spectroscopic and Computational Models for Predictive Studies

To guide and accelerate research, the development of robust predictive models for molecules like this compound is crucial.

Future directions should involve:

Computational Chemistry (DFT): Density Functional Theory (DFT) can be employed to predict a wide range of properties. This includes calculating the molecule's equilibrium geometry, vibrational frequencies (for interpreting IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov Furthermore, DFT can model reaction mechanisms, predict the regioselectivity of electrophilic substitutions, and analyze frontier molecular orbitals (HOMO-LUMO) to understand its electronic behavior and reactivity. researchgate.netsigmaaldrich.com

Machine Learning Models: Recent advances show that machine learning models can accurately predict the site of electrophilic aromatic substitution with high accuracy (over 90%). nih.govacs.org By training models on datasets of similar halogenated and ether-containing aromatic compounds, a predictive tool could be developed to forecast the outcome of reactions involving the title compound, saving significant experimental time and resources. rsc.org

Advanced Spectroscopic Analysis: A comprehensive spectroscopic characterization using modern techniques is fundamental. This includes 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, and advanced mass spectrometry to study fragmentation patterns. The integration of experimental spectroscopic data with computational results provides a powerful method for structural verification and understanding electronic properties. researchgate.net

Table 3: Predictive Models and Their Applications
Modeling TechniquePredicted PropertiesApplication in Research
Density Functional Theory (DFT) Geometry, reaction energies, NMR/IR spectra, electronic structure (HOMO/LUMO). researchgate.netRationalizing reaction outcomes, predicting spectroscopic fingerprints, understanding reactivity.
Machine Learning (ML) Regioselectivity of reactions, structure-property relationships. nih.govacs.orgGuiding synthetic planning, high-throughput screening of potential derivatives.
Molecular Dynamics (MD) Conformational dynamics, solvent interactions, self-assembly behavior.Simulating behavior in solution, predicting aggregation for material science applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves halogenation and etherification steps. A general procedure includes:
  • Step 1 : Bromination of 3,5-dichlorophenol using brominating agents (e.g., Br₂ in HBr or NBS) under controlled temperatures (0–25°C) .
  • Step 2 : Benzyloxy group introduction via nucleophilic substitution. For example, reacting the brominated intermediate with benzyl bromide in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF or THF) at reflux (60–80°C) .
  • Optimization : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions. Monitor progress via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns. For example, aromatic protons appear as distinct multiplets in δ 6.8–7.5 ppm, and benzyloxy methylene protons resonate at δ 4.5–5.0 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl) .
  • Elemental Analysis : Validate stoichiometry (C, H, Br, Cl) with <0.3% deviation .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What are the typical solubility properties and storage recommendations to maintain stability?

  • Methodological Answer :
  • Solubility : Soluble in DCM, THF, DMF; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Storage : Store in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis/oxidation. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ¹⁴C) be integrated into the synthesis for mechanistic tracking?

  • Methodological Answer :
  • ¹³C-Labeling : Use [U-ring-¹³C₆]-benzene precursors during benzyloxy group synthesis. Monitor incorporation via ¹³C NMR (δ 100–150 ppm) and isotopic mass shifts in HRMS .
  • ¹⁴C-Labeling : Introduce ¹⁴C at the bromine position via exchange reactions (e.g., using Na¹⁴CN). Quantify radiochemical purity (>99%) via scintillation counting .

Q. What computational strategies are effective in predicting reactivity and regioselectivity in further derivatization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) sites. HOMO/LUMO maps predict reactivity at para/meta positions relative to substituents .
  • Machine Learning (ML) : Train models on AFM-derived molecular graphs (bond angles, distances) to predict cross-coupling efficiency (e.g., Suzuki-Miyaura) .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Contradiction Analysis : Compare experimental NMR shifts with computed values (ChemDraw or ACD/Labs). For unexpected peaks, conduct 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry. Crystallize using slow vapor diffusion (hexane/EtOAc) .

Q. What methods are used to study its interactions with biological targets like enzymes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450) on sensor chips. Measure binding kinetics (Kd, kon/koff) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

Q. What synthetic challenges arise when scaling up, and how to mitigate them?

  • Methodological Answer :
  • Side Reactions : Bromine displacement by benzyloxy groups can occur at high concentrations. Mitigate by slow reagent addition and temperature control (<50°C) .
  • Purification : Use fractional crystallization (hexane/DCM) or flash chromatography (silica gel, 10% EtOAc/hexane) for large batches. Monitor for byproducts (e.g., dibenzylated derivatives) via LC-MS .

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